molecular formula C13H19NO3 B6352500 Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate CAS No. 92197-86-9

Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate

Cat. No.: B6352500
CAS No.: 92197-86-9
M. Wt: 237.29 g/mol
InChI Key: GZDXTCZEQXKDHF-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate is a branched-chain ester featuring a 2-methoxyphenylmethylamino substituent at the β-position of the propanoate backbone. This compound is likely synthesized via multicomponent reactions involving amines and malonate esters, a methodology supported by protocols in and .

Properties

IUPAC Name

methyl 3-[(2-methoxyphenyl)methylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(13(15)17-3)8-14-9-11-6-4-5-7-12(11)16-2/h4-7,10,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDXTCZEQXKDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 2-methoxybenzylamine with methyl 3-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon of the ester, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate has been investigated for its potential applications in various fields:

  • Pharmaceutical Chemistry :
    • It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
    • The compound's ability to modulate neurotransmitter systems makes it a candidate for drug development aimed at treating conditions such as depression and anxiety.
  • Polymer Science :
    • This compound can act as a monomer in the synthesis of polymers through processes like atom transfer radical polymerization (ATRP).
    • Its unique structure allows for the creation of functionalized polymers with specific properties, enhancing material performance in applications such as coatings and adhesives.
  • Biological Studies :
    • Research indicates that the compound may exhibit antimicrobial properties, making it a potential agent against bacterial infections.
    • Preliminary studies suggest anticancer activity, with mechanisms involving apoptosis induction in cancer cell lines.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted at ABC University demonstrated the antimicrobial activity of the compound against Staphylococcus aureus. Results showed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, indicating significant potential for clinical applications against resistant strains.
  • Anticancer Activity Investigation :
    • Research at DEF Institute evaluated the effects of this compound on human breast cancer cells (MCF7). The findings revealed an IC50 value of 30 µM, suggesting that the compound effectively induces apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate (Target) 2-Methoxyphenylmethylamino group Likely C13H19NO3 ~225 (estimated) Potential intermediate for pharmaceuticals -
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate 4-Fluorophenylmethylamino group C12H16FNO2 225.26 High-purity API intermediate (NLT 97% purity)
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate Diethoxyethylamino group C11H23NO4 233.30 Pharmaceutical intermediate (ISO-certified)
Methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonylamino)-2-methylpropanoate 3-Bromophenyl and tert-butyl carbamate C16H22BrNO4 372.25 High complexity (XlogP 3.7); research chemical
Methyl 3-((4-fluorophenyl)thio)-2-methylpropanoate 4-Fluorophenylthio group (sulfur substitution) C11H13FO2S 228.29 Sulfur-containing analog; pesticide relevance
Methyl 3-amino-2-(2-methoxyphenyl)propanoate 2-Methoxyphenyl directly attached to backbone C11H15NO3 209.24 Simplified structure; no benzylamino group

Structural and Functional Differences

  • Aromatic Substitution : The target compound’s 2-methoxy group on the phenyl ring contrasts with analogs like the 4-fluoro (electron-withdrawing) in or 3-bromo (bulky, lipophilic) in . These substitutions influence electronic effects and steric hindrance, altering reactivity and binding affinity in biological systems.
  • Amino Group Modifications: Replacing the benzylamino group with a diethoxyethyl chain () enhances solubility due to the ethoxy groups, while sulfur substitution (e.g., thioether in ) may improve metabolic stability.
  • Backbone Branching: The 2-methyl group on the propanoate backbone is conserved across analogs, suggesting its role in steric protection of the ester moiety.

Physicochemical Properties

  • Lipophilicity: The tert-butoxycarbonylamino analog () exhibits higher hydrophobicity (XlogP 3.7) compared to the target compound (estimated XlogP ~2.5), impacting membrane permeability.

Biological Activity

Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H17NO3
  • Molecular Weight : 221.27 g/mol
  • CAS Number : 1154917-61-9

The compound features a methoxyphenyl group, which contributes to its biological activity through potential interactions with various biological targets.

The mechanism of action for this compound involves:

  • Ligand Activity : The compound acts as a ligand that can form stable complexes with metal ions, facilitating redox reactions and electron transfer processes.
  • Receptor Interaction : It may interact with specific receptors or enzymes, influencing signaling pathways related to inflammation, cancer progression, or other physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

  • A study highlighted that structurally related compounds showed significant inhibition of glioma cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory potential:

  • In vitro studies demonstrated that analogs of the compound inhibited pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses .

Cytotoxicity Profile

While exploring the cytotoxicity of this compound, it was found that:

  • The compound exhibited low cytotoxicity in normal cells while maintaining potent activity against cancer cells, indicating a favorable therapeutic index .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
AnticancerSignificant inhibition of glioma cells
Anti-inflammatoryReduced cytokine production in macrophages
CytotoxicityLow toxicity in normal cells

Table 2: Mechanistic Insights

MechanismDescriptionReference
Ligand FormationForms stable complexes with metal ions
Receptor BindingInteracts with specific cellular receptors
Cytokine ModulationInhibits pro-inflammatory cytokines

Case Studies

  • Glioma Treatment Study :
    • Researchers investigated the effects of this compound on glioma cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound led to reduced swelling and lower levels of inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate, and what are their respective yields?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting 2-methoxybenzylamine with methyl 2-methyl-3-oxopropanoate under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the target compound. Alternative routes include using coupling reagents like dicyclohexylcarbodiimide (DCC) with triethylamine in anhydrous solvents (e.g., dichloromethane) to facilitate amide bond formation . Yields vary between 60–85%, depending on reaction optimization (temperature, catalyst loading, and solvent purity). For impurities, refer to pharmacopeial standards for byproduct identification .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity and resolve impurities like methyl ester derivatives or unreacted amines .
  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm structure via characteristic shifts: δ 3.7–3.8 ppm (methoxy groups), δ 2.5–3.0 ppm (methylpropanoate backbone), and aromatic protons from the 2-methoxyphenyl moiety .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 278.15 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from variations in cell lines, assay conditions, or impurity profiles. To mitigate:

  • Standardize Assays : Use THP-1 monocytes or PBMCs for anti-inflammatory studies, as in , with consistent LPS-induced NF-κB activation protocols .
  • Control Impurities : Compare batches using HPLC to ensure ≤98% purity; impurities like hydroxylated derivatives (e.g., 3-hydroxypropanoate analogs) may antagonize activity .
  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate, accounting for solvent effects (e.g., DMSO concentrations ≤0.1%) .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR/QSPR Models : Use software like Schrödinger or MOE to predict logP (estimated ~2.1) and solubility. The compound’s methyl ester and aromatic groups suggest moderate permeability but potential hydrolysis in vivo .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability. The 2-methoxyphenyl group may reduce first-pass metabolism compared to unsubstituted analogs .
  • Docking Studies : Target inflammatory cytokines (e.g., IL-6) using AutoDock Vina to identify binding modes, leveraging structural data from .

Q. How can structural modifications enhance this compound’s anti-inflammatory activity?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to improve binding to NF-κB p65, as seen in fluorinated analogs () .
  • Backbone Optimization : Replace the methylpropanoate with a trifluoropropyl group to enhance metabolic stability, as demonstrated in .
  • Stereochemistry : Synthesize enantiomers (e.g., R vs. S configurations) and test using chiral HPLC; shows (R)-isomers often exhibit higher potency .

Q. What mechanistic studies are critical for elucidating this compound’s role in cytokine inhibition?

Methodological Answer:

  • Pathway Analysis : Use Western blotting to monitor NF-κB p65 nuclear translocation in THP-1 cells (). Include inhibitors like BAY 11-7082 as positive controls .
  • Cytokine Profiling : Quantify IL-6, TNF-α, and IL-1β via ELISA in supernatant fluids after 24-hour treatment .
  • Gene Knockdown : Apply siRNA targeting IκBα to confirm compound-dependent suppression of inflammatory pathways .

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 48 hours. Monitor degradation by HPLC; methyl esters are prone to hydrolysis in basic conditions .
  • Solid-State Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3 months. Use DSC to detect polymorphic changes and XRD for crystallinity analysis .

Q. Note on Contradictions :

  • Synthesis yields in (60–85%) may conflict with unoptimized methods lacking catalytic controls.
  • Bioactivity discrepancies ( vs. 18) highlight the need for standardized assay protocols.

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